REACTION_CXSMILES
|
[CH2:1]([O:8][CH:9]([CH3:13])[C:10]([NH2:12])=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClS([N:18]=[C:19]=[O:20])(=O)=O>C(#N)C>[CH2:1]([O:8][CH:9]([CH3:13])[C:10]([NH:12][C:19]([NH2:18])=[O:20])=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
4.77 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(C(=O)N)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
4.1 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After 1 h the reaction was concentrated
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
carefully quenched with water (20 mL)
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(C(=O)NC(=O)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.66 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |